N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide
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Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound with potential biological activities. This article discusses its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
Molecular Formula: C22H24N4O4S
Molecular Weight: 428.52 g/mol
IUPAC Name: N-[1-(2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)pyrazol-4-yl]-1-(m-tolyl)methanesulfonamide
The compound features a pyrazole ring and a sulfonamide group, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that compounds with pyrazole structures exhibit significant anticancer properties. For example, studies have shown that derivatives of diarylpyrazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of cell cycle progression .
Table 1: Anticancer Activity of Pyrazole Derivatives
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been documented to exhibit activity against a range of microorganisms, including bacteria and fungi. The exact activity of this compound against specific pathogens remains to be fully elucidated but aligns with the general trend observed in related compounds .
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that while some compounds displayed potent cytotoxicity, others were non-toxic at therapeutic concentrations. This highlights the importance of assessing cytotoxicity in drug discovery processes involving pyrazoles .
Antiparasitic Potential
Another area of interest is the antiparasitic activity of pyrazole derivatives. Research has shown that certain pyrazoles can effectively target protozoan parasites responsible for diseases such as Chagas disease and leishmaniasis. The potential for this compound to demonstrate similar effects warrants further investigation .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-5-4-6-16(9-15)14-28(24,25)22-17-10-21-23(11-17)12-18-13-26-19-7-2-3-8-20(19)27-18/h2-11,18,22H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWUUDAKWSWJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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